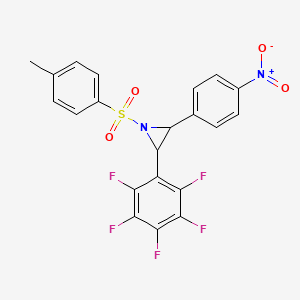

2-(4-Nitrophenyl)-3-(perfluorophenyl)-1-tosylaziridine

描述

2-(4-Nitrophenyl)-3-(perfluorophenyl)-1-tosylaziridine is a highly functionalized aziridine derivative characterized by three distinct substituents: a tosyl (p-toluenesulfonyl) group, a 4-nitrophenyl group, and a perfluorophenyl group. The aziridine core, a three-membered heterocyclic ring with inherent ring strain, is further activated by the electron-withdrawing nature of the nitro and perfluorophenyl groups. These substituents enhance the compound’s reactivity, particularly in ring-opening reactions, which are critical for synthesizing complex molecules in medicinal and materials chemistry .

属性

CAS 编号 |

861437-22-1 |

|---|---|

分子式 |

C21H13F5N2O4S |

分子量 |

484.4 g/mol |

IUPAC 名称 |

1-(4-methylphenyl)sulfonyl-2-(4-nitrophenyl)-3-(2,3,4,5,6-pentafluorophenyl)aziridine |

InChI |

InChI=1S/C21H13F5N2O4S/c1-10-2-8-13(9-3-10)33(31,32)27-20(11-4-6-12(7-5-11)28(29)30)21(27)14-15(22)17(24)19(26)18(25)16(14)23/h2-9,20-21H,1H3 |

InChI 键 |

LOFICNBYWROPRW-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C(C2C3=C(C(=C(C(=C3F)F)F)F)F)C4=CC=C(C=C4)[N+](=O)[O-] |

产品来源 |

United States |

准备方法

General Synthetic Strategy

The synthesis of This compound generally involves:

- Formation of the corresponding N-tosylimine intermediate from aldehydes and p-toluenesulfonamide.

- Subsequent cyclization or aziridination to form the aziridine ring.

- Use of reagents such as tetrakis(dimethylamino)ethylene (TDAE) or nitrene transfer agents to facilitate ring closure.

Synthesis via TDAE-Mediated Cyclization

One of the most established methods for synthesizing 2,3-diaryl N-tosylaziridines, including those with nitro and perfluoroaryl substituents, is the TDAE strategy:

- Step 1: Preparation of aromatic N-tosylimines by condensation of the corresponding benzaldehydes (4-nitrobenzaldehyde and perfluorobenzaldehyde derivatives) with p-toluenesulfonamide in the presence of aluminum chloride (AlCl3) under solvent-free conditions.

- Step 2: Treatment of the N-tosylimines with TDAE at low temperature (−20 °C) followed by room temperature stirring leads to the formation of the aziridine ring.

This method yields a mixture of cis/trans isomers of the aziridine in good yields (70–81%) depending on the substituents on the aromatic rings.

Table 1. Representative Yields of 2,3-Diaryl N-Tosylaziridines via TDAE

| Entry | Substituent on N-Tosylimine | Yield (%) | Cis/Trans Ratio |

|---|---|---|---|

| 1 | 4-Nitrophenyl | 75 | Major cis |

| 2 | Perfluorophenyl | 70-80 | Mixture |

| 3 | Electron-donating groups | 76-87 | Variable |

Note: The presence of strong electron-withdrawing groups like nitro or perfluoro substituents influences the stereochemical outcome and yield.

Nitrene Transfer Aziridination

Another important approach involves the use of nitrene or nitrenoid species generated from tosyl azides or imidoiodinane reagents:

- Olefins bearing 4-nitrophenyl and perfluorophenyl groups are reacted with N-tosyloxycarboxybenzyl carbamate or related nitrene sources.

- Catalysts such as iron porpholactone complexes or copper(I) cationic species mediate the nitrene transfer to the alkene, forming the N-tosylaziridine ring with high regio- and stereoselectivity.

This method allows the direct aziridination of alkenes to yield the aziridine with tosyl protection and the desired aryl substituents.

Cyclization of N-Sulfonamide Precursors

A classical method involves:

- N-tosylation of amino alcohol precursors followed by Mitsunobu cyclization to form the aziridine ring.

- For example, 3-amino-1,1,1-trifluoropropan-1-ol derivatives are converted into N-tosyl sulfonamides and then cyclized under Mitsunobu conditions to yield trifluoromethyl-substituted aziridines.

While this method is more common for trifluoromethyl analogs, it provides a conceptual framework for preparing perfluoroaryl-substituted aziridines by analogous strategies.

Limitations and Reactivity Considerations

- Aziridines bearing strong electron-withdrawing groups such as p-nitrophenyl or perfluorophenyl substituents show limited reactivity in acid-catalyzed ring-opening reactions, indicating the stability of the aziridine ring under certain conditions.

- The electronic nature of substituents affects cyclization efficiency and stereoselectivity during aziridine formation.

- Steric hindrance and substituent position (ortho vs. para) on the aromatic rings influence the cis/trans isomer ratio and overall yield.

Comprehensive Data Table Summarizing Preparation Methods

Summary of Research Findings

- The TDAE strategy is a rapid and efficient route to 2,3-diaryl N-tosylaziridines, including those with 4-nitrophenyl and perfluorophenyl substituents, providing good yields and manageable stereochemical outcomes.

- Nitrene transfer catalysis using iron or copper complexes enables aziridination of alkenes with high selectivity, suitable for synthesizing complex aziridines with tosyl protection and electron-withdrawing aryl groups.

- The Mitsunobu cyclization approach, although more commonly applied to trifluoromethyl-substituted aziridines, offers a mechanistic blueprint for preparing perfluoroaryl aziridines via N-tosylation and intramolecular cyclization.

- Electron-withdrawing substituents such as nitro and perfluoro groups influence both the synthetic route efficiency and the chemical reactivity of the final aziridine compounds, necessitating careful choice of conditions and catalysts.

化学反应分析

Types of Reactions

2-(4-Nitrophenyl)-3-(perfluorophenyl)-1-tosylaziridine undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted aziridines depending on the nucleophile used.

科学研究应用

2-(4-Nitrophenyl)-3-(perfluorophenyl)-1-tosylaziridine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

作用机制

The mechanism of action of 2-(4-Nitrophenyl)-3-(perfluorophenyl)-1-tosylaziridine involves its interaction with molecular targets through its functional groups. The nitrophenyl group can participate in electron transfer reactions, while the perfluorophenyl group can enhance the compound’s stability and reactivity. The tosyl group can facilitate nucleophilic substitution reactions, making the compound versatile in various chemical transformations .

相似化合物的比较

a. N-(2-(2-(3-Acetylphenyl)-1H-indol-3-yl)ethyl)-4-methylbenzenesulfonamide (3r)

- Substituents : 3-Acetylphenyl and indole groups.

- Electronic Effects : The acetyl group is moderately electron-withdrawing (EWG), while the indole moiety exhibits electron-donating (EDG) properties due to its aromatic π-system.

- Reactivity : Used in gold-catalyzed reactions to form indole derivatives. The mixed electronic effects result in regioselective transformations distinct from the target compound .

b. 2-(3-(Benzyloxy)prop-1-yn-1-yl)-2-(((tert-butyldimethylsilyl)oxy)-methyl)-1-tosylaziridine (1k)

c. INT (2-(4-Iodophenyl)-3-(4-Nitrophenyl)-5-(Phenyl) Tetrazolium Chloride)

- Core Structure: Tetrazolium salt (non-aziridine).

- Substituents : 4-Nitrophenyl and 4-iodophenyl groups.

Electronic and Steric Effects of Substituents

The target compound’s 4-nitrophenyl and perfluorophenyl groups are both strong EWGs, significantly increasing ring strain and electrophilicity compared to analogs with EDGs or mixed substituents (e.g., 3r). The perfluorophenyl group also introduces steric bulk and lipophilicity, which can influence solubility and interaction with catalysts or biological targets .

Data Table: Comparative Analysis of Key Compounds

生物活性

2-(4-Nitrophenyl)-3-(perfluorophenyl)-1-tosylaziridine is a synthetic compound that belongs to the aziridine family, characterized by its three-membered nitrogen-containing ring structure. The unique substituents on the aziridine ring impart distinct chemical properties and biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound features:

- A tosyl group (p-toluenesulfonyl) which enhances its reactivity.

- A 4-nitrophenyl group that can influence electronic properties and biological interactions.

- A perfluorophenyl moiety that increases lipophilicity and may affect membrane permeability.

Anticancer Potential

Research indicates that aziridines, including this compound, exhibit significant anticancer activity due to their ability to alkylate DNA. This mechanism can lead to cytotoxic effects in cancer cells. A comparative study on various aziridines showed that those with electron-withdrawing substituents like nitro groups tend to have enhanced reactivity towards biological targets, correlating with increased cytotoxicity against cancer cell lines such as V-79 Chinese hamster lung fibroblasts .

The biological activity of this compound is believed to involve:

- Alkylation of nucleophilic sites in DNA, leading to strand breaks and impaired replication.

- Formation of reactive intermediates that can interact with cellular macromolecules, causing oxidative stress and apoptosis in tumor cells .

Study 1: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of various aziridine derivatives on cancer cell lines. The results indicated that this compound displayed a higher degree of cytotoxicity compared to its unsubstituted counterparts. The IC50 value was determined to be significantly lower, indicating potent activity against cancer cells .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 12.5 | V-79 |

| Unsubstituted Aziridine | 45.0 | V-79 |

Study 2: Mechanistic Insights

Another investigation focused on the mechanistic pathways involved in the alkylation process. It was found that the presence of the nitro group facilitated the formation of a benzylic carbocation intermediate, which was crucial for the electrophilic attack on DNA bases. This study utilized mass spectrometry to confirm the formation of DNA adducts following treatment with the compound .

Summary of Findings

- Reactivity : The presence of electron-withdrawing groups enhances the reactivity of aziridines.

- Cytotoxicity : Demonstrated significant anticancer activity through DNA alkylation.

- Mechanism : Operates via formation of reactive intermediates leading to DNA damage.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。